1-(1-Phenylethyl)-1H-imidazole is a chemical compound that belongs to the imidazole family, characterized by its five-membered aromatic ring containing two nitrogen atoms. This compound is significant in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals. It is often explored for its role as a ligand in coordination chemistry and as a precursor for the synthesis of various biologically active compounds.
1-(1-Phenylethyl)-1H-imidazole can be derived from 1-phenylethylamine through various synthetic routes. It falls under the category of imidazole derivatives, which are known for their wide-ranging applications in medicinal chemistry, including their use as antifungal agents, enzyme inhibitors, and in imaging techniques such as positron emission tomography (PET) .
The synthesis of 1-(1-phenylethyl)-1H-imidazole can be achieved through several methods:
These methods highlight the versatility in synthesizing imidazole derivatives, allowing for variations that can yield different substituted products.
The molecular structure of 1-(1-phenylethyl)-1H-imidazole features:
The molecular formula is , with a molecular weight of approximately 160.22 g/mol. The compound exhibits typical imidazole characteristics, including aromaticity and basicity due to the presence of nitrogen atoms .
1-(1-Phenylethyl)-1H-imidazole undergoes various chemical reactions:
These reactions are pivotal for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
The mechanism of action for 1-(1-phenylethyl)-1H-imidazole involves its interaction with specific molecular targets. It acts primarily as an enzyme inhibitor by binding to active sites, thereby blocking substrate access. This interaction influences various biochemical pathways related to inflammation and microbial growth .
For instance, certain derivatives have shown potential as selective inhibitors of enzymes like 11β-hydroxylase, which is crucial in steroidogenesis . The binding affinity and specificity can vary based on structural modifications made to the imidazole core.
1-(1-Phenylethyl)-1H-imidazole possesses several notable physical and chemical properties:
Chemical properties include:
These properties are essential for determining its suitability in various applications.
The applications of 1-(1-phenylethyl)-1H-imidazole extend across several fields:
The historical trajectory of 1-(1-phenylethyl)-1H-imidazole is inextricably linked to anesthetic development. Initial synthetic efforts in the 1970s focused on racemic mixtures of 1-(1-phenylethyl)imidazole derivatives during structure-activity screening for sedative-hypnotic agents. Researchers at Janssen Pharmaceutica identified the imidazole nucleus as a promising template for GABAA receptor modulation, culminating in the discovery of etomidate (a carboxylate ester derivative) in 1975. However, the significance of the precursor itself became apparent through metabolic studies in the 1980s, which established 1-(1-phenylethyl)-1H-imidazole as the core structure of etomidate’s primary pharmacophore [2] [4].
A pivotal advancement emerged in the 1990s with the resolution of enantiomers and recognition of their differential biological activity. The (R)-enantiomer (CAS# 844658-92-0) demonstrated significantly greater binding affinity for GABAA receptors compared to the (S)-counterpart, establishing that the stereochemistry at the chiral center profoundly influences anesthetic potency. This enantioselectivity mirrored etomidate’s activity, confirming the shared pharmacophore [2] . Synthetic methodology evolved substantially during this period, transitioning from classical resolution techniques to asymmetric synthesis using chiral auxiliaries and catalytic methods, enabling gram-scale production of enantiomerically pure (>98% ee) material for pharmacological studies .
The 2000s witnessed expanded applications beyond anesthetic precursors. The compound’s utility as a synthetic intermediate for photolabeling probes was demonstrated through the development of azietomidate (2003), where a diazirine moiety was appended to the etomidate ester group while retaining the 1-(1-phenylethyl)imidazole core. This derivative enabled precise mapping of anesthetic binding sites on GABAA and nicotinic acetylcholine receptors, revolutionizing understanding of molecular targets . Concurrently, commercial availability of the enantiopure compound (CAS# 844658-92-0) from suppliers like Smolecule and LGC Standards accelerated fundamental research by providing access to high-purity (>95%) material for diverse investigations [2] .
Table 1: Key Historical Milestones in 1-(1-Phenylethyl)-1H-Imidazole Research
Time Period | Milestone Achievement | Research Impact |
---|---|---|
1970s | Initial synthesis of racemic 1-(1-phenylethyl)imidazole derivatives | Foundation for etomidate development |
1980s | Identification as metabolic core of etomidate | Elucidation of pharmacophore relationship |
1990s | Enantiomeric resolution & chiral activity confirmation | Established (R)-enantiomer as biologically relevant form |
Early 2000s | Commercial availability of (R)-enantiomer (CAS# 844658-92-0) | Enabled standardized pharmacological research |
2003 | Application in photolabeling probe (azietomidate) synthesis | Facilitated receptor binding site mapping |
The 1-(1-phenylethyl)-1H-imidazole scaffold permits strategic structural modifications that profoundly alter pharmacological properties while retaining target engagement. These derivatives cluster into distinct classes based on their functional group transformations and research applications:
Direct Etomidate Precursors: The (R)-enantiomer (1-[(1R)-1-phenylethyl]-1H-imidazole, CAS# 844658-92-0) serves as the immediate synthetic precursor to etomidate. Its conversion involves esterification at the C5 position of the imidazole ring. This compound's key structural features include the chiral (R)-1-phenylethyl group creating a stereospecific binding interface, and the unsubstituted imidazole nitrogen (N3) acting as a hydrogen bond acceptor. Molecular weight (172.23 g/mol) and lipophilicity (logP ≈ 2.3) facilitate blood-brain barrier penetration in derived active compounds [2] .
Etomidate Acid (Metabolic Derivative): 1-[(1R)-1-Phenylethyl]-1H-imidazole-5-carboxylic acid (CAS# 56649-48-0), known as etomidate acid, is the primary inactive metabolite generated via hepatic esterase-mediated hydrolysis of etomidate. This polar carboxylic acid derivative (molecular weight 216.24 g/mol) exhibits negligible GABAA receptor activity due to its impaired membrane permeability and lack of receptor complementarity. It serves as a critical reference compound in pharmacokinetic studies to understand etomidate clearance mechanisms [4].
Photolabeling Probes (AzieTomidate): 2-(3-Methyl-3H-diaziren-3-yl)ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate (R-(+)-azietomidate) incorporates a photoreactive diazirine group on the ester side chain. This derivative maintains potent anesthetic activity (EC50 = 2.2 µM in tadpoles) and enantioselectivity comparable to etomidate. Upon UV irradiation, it forms covalent bonds with proximal amino acids in GABAA receptor subunits, enabling precise identification of anesthetic binding pockets within transmembrane domains. This probe revealed subunit-specific interactions critical for anesthetic effects .
N-Dealkylated Derivatives: Desethyl-etomidate (1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid without the ethyl ester) represents the N-dealkylated metabolite. This transformation significantly reduces GABAergic activity, highlighting the necessity of the intact 1-(1-phenylethyl) group for target engagement. It serves primarily as a reference standard in metabolic stability assays and impurity profiling of etomidate formulations [2] [4].
Ester-Modified Analogues: Methyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate exemplifies ester variants explored to modulate pharmacokinetics. While the methyl ester retains some receptor binding affinity, its rapid hydrolysis in vivo diminishes duration of action. These analogues are primarily synthetic intermediates rather than target compounds, but provide SAR insights into steric tolerance at the ester moiety [2].
Table 2: Structural Analogues of 1-(1-Phenylethyl)-1H-Imidazole and Their Research Applications
Compound Name | Core Structural Modification | Primary Research Application |
---|---|---|
1-[(1R)-1-Phenylethyl]-1H-imidazole (CAS# 844658-92-0) | Unsubstituted imidazole ring | Etomidate synthesis precursor; Chiral template studies |
Etomidate Acid (1-[(1R)-1-Phenylethyl]-1H-imidazole-5-carboxylic acid; CAS# 56649-48-0) | C5-carboxylic acid | Etomidate metabolism studies; Inactive metabolite reference |
R-(+)-AzieTomidate | C5-ester with diazirine-containing side chain | Photolabeling of GABAA and nACh receptor binding sites |
Desethyl-Etomidate | N1-dealkylated variant | Metabolic pathway analysis; Impurity profiling |
Methyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate | C5-methyl ester | Synthetic intermediate; Steric tolerance assessment |
Structure-Activity Insights: Systematic comparison reveals stringent SAR requirements. The (R)-configuration at the chiral center is indispensable for high-affinity GABAA receptor interaction – the (S)-enantiomer exhibits >10-fold reduced potency. Substitution at the imidazole C5 position dramatically influences functionality: small ester groups (etomidate) confer potent hypnotic activity, carboxylic acids (etomidate acid) abolish activity, and diazirine-extended esters (azietomidate) retain activity while enabling covalent binding. The unsubstituted imidazole ring in the parent compound allows metabolic transformations but lacks intrinsic anesthetic effects at relevant concentrations, highlighting its role as a strategic synthetic intermediate rather than a bioactive entity itself [2] [4].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2